molecular formula C29H24N6O2S B11638549 (5Z)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11638549
M. Wt: 520.6 g/mol
InChI Key: LDJIDJGZPGUAKX-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-({3-[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that features a combination of pyrazole, pyridine, triazole, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole and triazole rings, followed by the introduction of the phenyl and pyridine substituents. The final step involves the formation of the thiazole ring and the methylene bridge that connects the different parts of the molecule. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate ring closure and substitution reactions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, in a biological context, it might bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its intricate structure, which combines multiple heterocyclic rings and functional groups. This complexity allows for a diverse range of chemical reactions and interactions, making it a versatile tool in various scientific disciplines.

Properties

Molecular Formula

C29H24N6O2S

Molecular Weight

520.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H24N6O2S/c1-18(2)37-24-12-11-20(14-19(24)3)26-22(17-34(32-26)23-9-5-4-6-10-23)15-25-28(36)35-29(38-25)31-27(33-35)21-8-7-13-30-16-21/h4-18H,1-3H3/b25-15-

InChI Key

LDJIDJGZPGUAKX-MYYYXRDXSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CN=CC=C5)S3)C6=CC=CC=C6)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CN=CC=C5)S3)C6=CC=CC=C6)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.